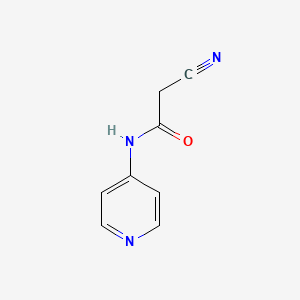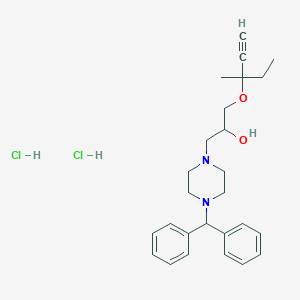
1-(4-Benzhydrylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-Benzhydrylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride" is a derivative of benzhydrylpiperazine, a class of compounds known for their pharmacological activities. Benzhydrylpiperazine derivatives have been extensively studied for their potential as antimicrobial agents, as well as their ability to inhibit the proliferation of cancer cells and their interactions with various receptors, such as the 5-HT1A serotonin receptors .
Synthesis Analysis
The synthesis of benzhydrylpiperazine derivatives typically involves the treatment of substituted benzhydryl chlorides with piperazine or its derivatives, followed by various functionalization reactions. For instance, in one study, benzhydryl chlorides were reacted with piperidine derivatives, followed by N-sulfonation to yield compounds with antimicrobial properties . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of benzhydrylpiperazine derivatives is crucial for their bioactivity. Structural analysis, such as conformational studies and X-ray crystallography, helps in understanding the binding mechanisms with biological targets. For example, the absolute configuration of a related arylpiperazine derivative was determined by X-ray diffraction analysis, which is essential for drug design . Molecular docking studies also provide insights into the binding modes of these compounds with receptors .
Chemical Reactions Analysis
Benzhydrylpiperazine derivatives can undergo various chemical reactions depending on their functional groups. The presence of reactive moieties such as sulfonyl or carbodithioate groups can lead to further chemical transformations. For example, organotin(IV) complexes with 4-benzhydrylpiperazine-1-carbodithioate were synthesized and characterized, indicating the versatility of these compounds in forming new chemical entities with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzhydrylpiperazine derivatives, such as their spectral characteristics and electrochemical behavior, are important for their pharmacological applications. Polarographic and ultraviolet spectral investigations can provide information on the electronic transitions and the different forms of the molecule in various media, which is useful for developing analytical methods for these compounds . The affinity of these compounds towards biological receptors and their pharmacokinetic properties can be influenced by their physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Beta-Lactamase Inhibition
One of the compound's applications is in the inhibition of beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics by breaking down the antibiotic before it can act on bacteria. Research led by Micetich et al. (1987) demonstrated the synthesis of benzhydryl derivatives that showed potent inhibitory properties against various bacterial beta-lactamases, suggesting potential applications in combating antibiotic resistance (Micetich et al., 1987).
Cancer Therapy
In the realm of oncology, Khanam et al. (2018) synthesized N-benzhydrylpiperazine clubbed with 1,3,4-oxadiazoles that were evaluated for their anticancer potential against HeLa cancer cells. These compounds, particularly compound 4d, exhibited significant inhibitory effects on cell proliferation, migration, and induced apoptosis via oxidative stress-mediated mitochondrial pathways, highlighting their potential as chemotherapeutic agents (Khanam et al., 2018).
Nootropic Activity
Valenta et al. (1994) explored the nootropic potential of 1,4-disubstituted 2-oxopyrrolidines and related compounds, including benzhydrylpiperazine derivatives. Their synthesis and testing for nootropic activity suggest applications in enhancing cognitive functions or treating cognitive impairments (Valenta et al., 1994).
Calcium Antagonism
AE0047, a compound related to 1-(4-Benzhydrylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride, was studied by Shinyama et al. (1997) for its calcium antagonistic properties. This research aimed at understanding its protective effects against cerebral ischemia and stroke occurrence in animal models, indicating potential applications in stroke prevention and treatment (Shinyama et al., 1997).
Eigenschaften
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O2.2ClH/c1-4-26(3,5-2)30-21-24(29)20-27-16-18-28(19-17-27)25(22-12-8-6-9-13-22)23-14-10-7-11-15-23;;/h1,6-15,24-25,29H,5,16-21H2,2-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUZONCTKVRIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzhydrylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2553251.png)
![7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553252.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2553253.png)
![2-[1-(3,4-Dihydro-1H-isochromene-1-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2553254.png)
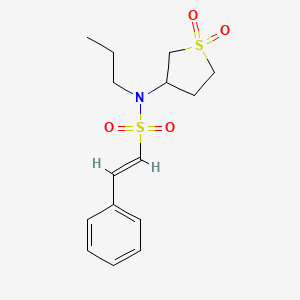
![5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2553261.png)
![7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2553262.png)
![6-[2-[(E)-but-2-enoxy]phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2553263.png)
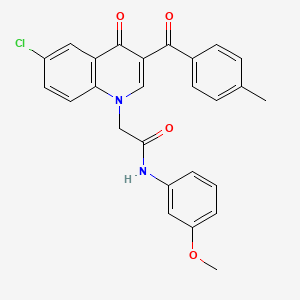
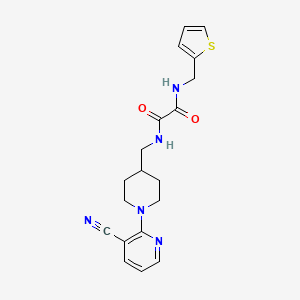

![methyl 4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2553267.png)
